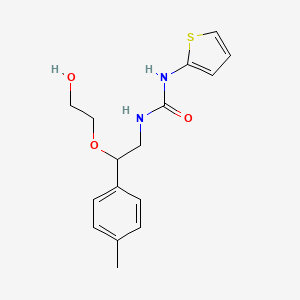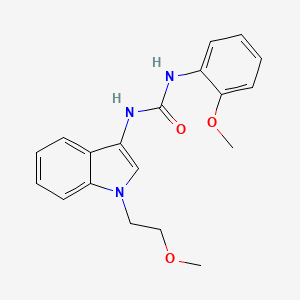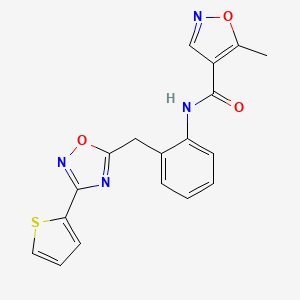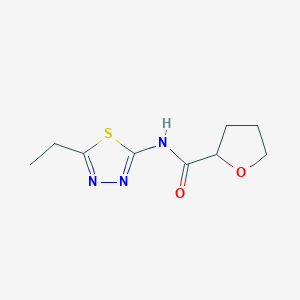
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” is a chemical compound with the CAS Number: 362482-24-4 . It has a molecular weight of 227.29 . The IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel dehydroabietic acid derivatives bearing 1,3,4-thiadiazole moiety were designed and synthesized . The synthesis of 2-amino-5-dehydroabietyl-1,3,4-thiadiazole was carried out according to a previous study .Molecular Structure Analysis
The molecular structure of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” can be characterized by IR, MS, 1H-NMR, 13C-NMR, and elemental analysis .Scientific Research Applications
Antimicrobial Agents
Compounds with the 1,3,4-thiadiazole moiety, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide, have been found to exhibit potent antimicrobial activity . They have been tested against various pathogens, including E. coli, B. mycoides, and C. albicans .
Antifungal Agents
1,3,4-thiadiazole derivatives have also shown significant antifungal activities. They have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
Insecticides
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide has been studied as a potential insecticide . The compound’s insecticidal properties could make it a valuable tool in pest management and crop protection.
Drug Delivery Systems
1,3,4-thiadiazole derivatives have been used in the development of drug delivery systems . For instance, they have been incorporated into film dressings for controlled drug release .
Anticancer Agents
1,3,4-thiadiazole compounds have been studied for their potential anticancer properties . Their ability to inhibit the growth of cancer cells could make them valuable in the development of new anticancer drugs.
Antidiabetic Agents
Compounds with the 1,3,4-thiadiazole scaffold, like N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide, have been explored for their antidiabetic properties . They could potentially be used in the treatment of diabetes.
Future Directions
The future directions for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” could involve further studies on its potential biological activities, given the broad spectrum of activities displayed by 1,3,4-thiadiazoles . Additionally, more research could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVPDRSYCAPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
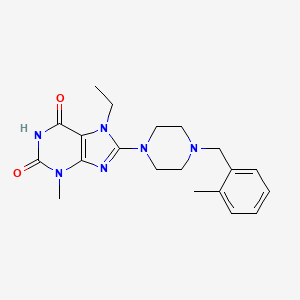

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)
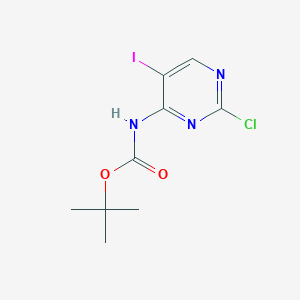
![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

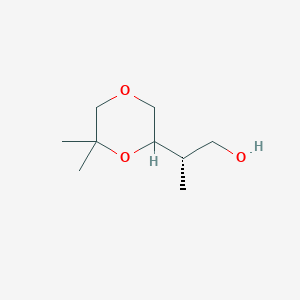
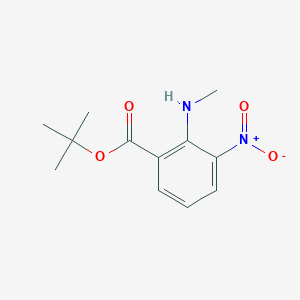
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)
